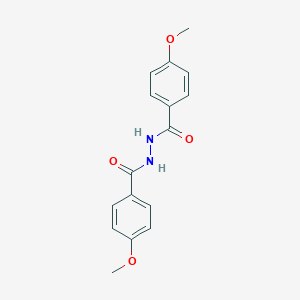

1,2-Bis(4-methoxybenzoyl)hydrazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-7-3-11(4-8-13)15(19)17-18-16(20)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXDXIZZWGDSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293324 | |

| Record name | 1,2-Bis(4-methoxybenzoyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849-82-1 | |

| Record name | NSC88632 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-methoxybenzoyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,2 Bis 4 Methoxybenzoyl Hydrazine and Its Derivatives

Direct Synthetic Approaches to 1,2-Bis(4-methoxybenzoyl)hydrazine

The most common route to symmetrically substituted 1,2-diaroylhydrazines, such as 1,2-bis(4-methoxybenzoyl)hydrazine, is through the direct acylation of hydrazine (B178648).

The conventional synthesis of 1,2-diaroylhydrazines is typically achieved through the reaction of hydrazine hydrate (B1144303) with an appropriate acylating agent, such as a carboxylic acid or acyl chloride. bohrium.com For 1,2-bis(4-methoxybenzoyl)hydrazine, the standard procedure involves the slow addition of two equivalents of 4-methoxybenzoyl chloride to a solution of hydrazine hydrate. The reaction is often carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Another established method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde (p-vanillin) with hydrazine hydrate, which first forms a Schiff base that can be further modified. researchgate.net

The efficiency and yield of 1,2-diaroylhydrazine synthesis can be influenced by several factors, including the choice of solvent, reaction temperature, and the use of catalysts. While specific optimization studies for 1,2-bis(4-methoxybenzoyl)hydrazine are not extensively detailed, general principles for related syntheses can be applied. For instance, the synthesis of similar bis-hydrazine derivatives has been optimized by varying solvents and temperatures. jmst.info

The use of heterogeneous catalysts is an emerging strategy to improve the efficiency and environmental footprint of such reactions. Additionally, experimental design methods, such as the Taguchi method, have been successfully used to optimize synthesis parameters like molar ratios of reactants, reaction time, and temperature to achieve maximum yields in the production of other complex nitrogen-containing compounds. jmst.info

Synthesis of N,2-Bis(4-methoxybenzoyl)hydrazine-1-carboxamide Derivatives

The synthesis of asymmetrically substituted hydrazine derivatives like N,2-bis(4-methoxybenzoyl)hydrazine-1-carboxamide involves more intricate synthetic pathways.

A specific and effective method for preparing N,2-bis(4-methoxybenzoyl)hydrazine-1-carboxamide involves the oxidative cleavage of a triazine ring. reading.ac.uk This process starts with a 5,6-diaryl-3-methylthio-1,2,4-triazine intermediate. Treatment of this triazine compound with an oxidizing agent such as Oxone leads to both oxidation and the cleavage of the triazine ring, resulting in the formation of the target dibenzoylhydrazine carboxamide in high yield (around 82%). reading.ac.uk This method provides a novel route to this class of compounds, avoiding more common but sometimes harsh multi-step procedures. reading.ac.uk

The N,2-bis(4-methoxybenzoyl)hydrazine-1-carboxamide produced via triazine ring cleavage serves as a valuable intermediate for the synthesis of other complex molecules, such as N-acylureas. reading.ac.uk The reaction of the dibenzoylhydrazine carboxamide with various benzylamines results in the formation of N-benzyl-N'-acylureas. reading.ac.uk This transformation provides a new synthetic route to N-acylurea derivatives, which are of significant interest in medicinal chemistry. reading.ac.ukias.ac.in The yields for this conversion are reported to be in the range of 40-55%. reading.ac.uk This pathway is an alternative to traditional methods, such as the reaction of N-acylisocyanates with amines or isocyanates with amides, which may require harsh conditions. reading.ac.ukresearchgate.net

Synthesis of N,N'-Bis(methoxybenzamidothiocarbonyl)hydrazine Isomers

The synthesis of N,N'-bis(methoxybenzamidothiocarbonyl)hydrazine isomers represents a one-pot, multi-component reaction that efficiently builds a complex molecular structure. unhas.ac.id These compounds are a type of bis-carbonyl thiourea (B124793) linked by a hydrazine moiety. unhas.ac.id

The reaction involves combining a methoxybenzoyl chloride isomer (2-methoxy, 3-methoxy, or 4-methoxy), ammonium (B1175870) thiocyanate, and hydrazine in acetone (B3395972) under reflux conditions. unhas.ac.id The process begins with the in-situ formation of a methoxybenzoyl isothiocyanate intermediate from the reaction between the methoxybenzoyl chloride and ammonium thiocyanate. Subsequent addition of hydrazine to this intermediate leads to the formation of the desired N,N'-bis(methoxybenzamidothiocarbonyl)hydrazine product. unhas.ac.id This one-pot method has been successfully used to synthesize three different isomers of the target compound in moderate yields. unhas.ac.id

The structural properties of these isomers have been investigated using X-ray crystallography, revealing differences in their solid-state conformations. unhas.ac.id

Formation of Ortho, Meta, and Para Methoxy-Substituted Derivatives

The synthesis of specific isomers of 1,2-bis(methoxybenzoyl)hydrazine is achieved by selecting the corresponding substituted starting materials. The general route involves the reaction of a methoxy-substituted benzoyl derivative with hydrazine hydrate. For example, to form the para-substituted derivative, 1,2-Bis(4-methoxybenzoyl)hydrazine, 4-methoxybenzoyl chloride or methyl 4-methoxybenzoate (B1229959) is reacted with hydrazine hydrate. Similarly, the ortho and meta isomers can be synthesized using the corresponding ortho- or meta-substituted starting materials.

| Target Compound | Starting Material Example |

| 1,2-Bis(2-methoxybenzoyl)hydrazine | Methyl 2-methoxybenzoate |

| 1,2-Bis(3-methoxybenzoyl)hydrazine | Methyl 3-methoxybenzoate |

| 1,2-Bis(4-methoxybenzoyl)hydrazine | Methyl 4-methoxybenzoate |

This targeted approach allows for the precise placement of the methoxy (B1213986) group on the phenyl rings, enabling the systematic study of structure-activity relationships in its derivatives.

Synthesis of 4-Methoxybenzoylhydrazone Derivatives

Hydrazones are a significant class of compounds derived from hydrazides. The synthesis of 4-methoxybenzoylhydrazone derivatives typically involves a straightforward condensation reaction.

Condensation Reactions with Carbonyl Compounds

4-Methoxybenzoylhydrazone derivatives are commonly synthesized through the condensation of 4-methoxybenzohydrazide with various aldehydes and ketones. nih.govbenthamopen.com The general procedure involves refluxing a mixture of 4-methoxybenzohydrazide with the chosen carbonyl compound in a solvent like methanol (B129727). nih.gov Often, a catalytic amount of acetic acid is added to facilitate the reaction. nih.gov The resulting crude products can then be purified by recrystallization from methanol, yielding pure, often needle-like, crystals in good to excellent yields. nih.gov This method is versatile, allowing for the creation of a large library of hydrazone derivatives by varying the aldehyde or ketone reactant. nih.govnih.govresearchgate.net

The initial step in this process is the synthesis of the 4-methoxybenzohydrazide precursor, which is typically obtained by refluxing methyl 4-methoxybenzoate with hydrazine hydrate. nih.govbenthamopen.com

Elucidation of Hydrazone Structures

The structures of the newly synthesized 4-methoxybenzoylhydrazone derivatives are confirmed using a combination of spectroscopic techniques. nih.govnih.gov These methods provide detailed information about the molecular structure, confirming the successful condensation and the identity of the final product.

Common analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR provides information on the chemical environment of protons, confirming the presence of key functional groups like N-H, aromatic protons, and the methoxy group. nih.gov

Mass Spectrometry (MS) : Electron Ionization Mass Spectrometry (EI-MS) determines the molecular weight of the compound and provides fragmentation patterns that help confirm the structure. nih.gov

Elemental Analysis : This analysis determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen), which is compared against the calculated values for the proposed structure. nih.gov

For example, the structure of N'-(2,4,6-Trihydroxybenzylidiene)-4-methoxybenzohydrazide was elucidated using these techniques, with the data presented below.

| Technique | Data |

| ¹H-NMR (DMSO-d₆) | δ 12.01 (s, 1H, NH), 11.26 (s, 1H, OH), 9.61 (s, 1H, OH), 8.58 (s, 1H, N=CH-Ar), 7.95 (d, 2H, J = 9.0 Hz), 7.10 (d, 2H, J = 9.0 Hz), 6.96 (dd, 1H), 6.86 (dd, 1H), 6.76 (t, 1H), 3.85 (s, 3H, OCH₃) nih.gov |

| EI-MS m/z (%) | 286 (M⁺, 12), 268 (20), 135 (100), 109 (15) nih.gov |

| Elemental Analysis | Calculated for C₁₅H₁₄N₂O₄: C=62.93, H=4.93, N=9.79; Found: C=62.91, H=4.90, N=9.77 nih.gov |

Catalytic Synthesis of Bis-Hydrazine and Azine Derivatives

Catalysis, particularly heterogeneous catalysis, offers an environmentally friendly and efficient route for synthesizing various hydrazine derivatives, including azines (often referred to as bis-hydrazines).

Utilization of Heterogeneous Catalysis (e.g., Ni-based catalysts)

The synthesis of ketazines (a subclass of azines) can be efficiently achieved using a nickel-based heterogeneous catalyst. mdpi.comsciforum.net This method provides an economic and environmentally benign approach due to low catalyst loadings, short reaction times, and the reusability of the catalyst. mdpi.comsciforum.net

The general procedure involves stirring a mixture of a ketone, such as an acetophenone (B1666503) derivative, with hydrazine hydrate in ethanol (B145695) at room temperature. mdpi.comsciforum.net A small amount of the Ni-based heterogeneous catalyst is added to the mixture. The reaction typically proceeds to completion in under three hours, with the product precipitating out of the solution. mdpi.comsciforum.net The solid product is then easily separated by filtration, washed, and can be further purified by crystallization. mdpi.comsciforum.net This catalytic system is effective for a variety of acetophenone derivatives, leading to high yields of the corresponding ketazines. mdpi.com

| Starting Ketone | Reaction Time | Yield |

| Acetophenone Derivatives | < 3 hours | 76-89% mdpi.comsciforum.net |

This approach is advantageous over traditional methods as it avoids harsh conditions and simplifies the workup process, aligning with the principles of green chemistry. mdpi.com

Ruthenium Pincer Complex Catalysis in Azine Formation from Alcohols and Hydrazine Hydrate

The direct synthesis of symmetrical azines from alcohols and hydrazine hydrate represents an atom-economical and environmentally benign approach. acs.org This transformation, catalyzed by a ruthenium pincer complex, proceeds via an acceptorless dehydrogenative coupling mechanism, producing dihydrogen (H₂) as the only byproduct. acs.orgnih.gov This method provides an efficient route to N-N linked building blocks from readily available starting materials. nih.gov

Research has demonstrated the efficacy of a ruthenium PNP pincer complex in catalyzing this reaction. nih.gov The dehydrogenative coupling of various benzylic and aliphatic alcohols with hydrazine hydrate leads to good conversions and yields of the corresponding symmetrical azines. nih.gov Spectroscopic data have provided evidence for a hydrazine-coordinated dearomatized ruthenium pincer complex as an intermediate in the catalytic cycle. nih.gov

A key aspect of this catalytic system is the significant role of hydrogen bonding. The isolation of a supramolecular crystalline compound has highlighted the importance of hydrogen-bonding networks in the reaction medium. nih.gov In studies using 4-methoxybenzyl alcohol as a model substrate, the reaction conditions were optimized to maximize the yield of the corresponding 4-methoxybenzaldazine. For instance, initial trials with 0.5 mol % of the ruthenium catalyst and 1.5 mol % of potassium tert-butoxide (KOtBu) in toluene (B28343) at reflux for 50 hours resulted in a modest yield of the desired azine, alongside aldehyde and ester byproducts. nih.gov The reaction can also be conducted effectively in a base-free version. nih.gov

| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Time (h) | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Ru PNP Complex (0.5) | KOtBu (1.5) | Toluene | 50 | Reflux | 4-Methoxybenzaldazine | 32 |

Design of Methoxy-Substituted Hydrazine-Based Ligands in Catalytic Systems (e.g., Sonogashira Cross Coupling)

Hydrazine derivatives, particularly hydrazones, have emerged as effective ligands in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. organic-chemistry.org The Sonogashira reaction is a fundamental method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The use of hydrazone ligands offers an air-stable and economical alternative to traditional phosphine-based ligand systems. organic-chemistry.org

In this context, the design of the hydrazone ligand is crucial for catalytic efficiency. Studies have shown that specific hydrazone structures can significantly promote the Sonogashira coupling of aryl bromides with various terminal alkynes, achieving high turnover numbers (TON) even at low palladium loadings. organic-chemistry.org For example, a system using palladium acetylacetonate (B107027) (Pd(acac)₂) as the catalyst precursor, a hydrazone as the ligand, and copper(I) iodide (CuI) as a co-catalyst in dimethyl sulfoxide (B87167) (DMSO) has proven effective. organic-chemistry.org

While direct studies on 1,2-bis(4-methoxybenzoyl)hydrazine as a ligand are specific, the principles derived from related systems are applicable. The presence of methoxy groups on the aromatic rings of a hydrazine-based ligand can influence its electronic properties. These electron-donating groups can modulate the electron density at the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the palladium catalytic complex. Generally, methoxy-substituted arylhydrazines have been noted to have variable success in other types of cross-coupling reactions. nih.gov The strategic placement of such substituents is a key design element for optimizing the performance of these catalytic systems.

| Component | Function | Example |

|---|---|---|

| Palladium Source | Primary Catalyst | Pd(acac)₂ |

| Ligand | Stabilizes and Activates Catalyst | Hydrazone |

| Co-catalyst | Facilitates Alkyne Activation | CuI |

| Base | Neutralizes HX Byproduct | K₃PO₄ |

| Solvent | Reaction Medium | DMSO |

Unexpected Product Formations and Mechanistic Hypotheses in Hydrazine Chemistry

The chemistry of hydrazine and its derivatives is complex, often leading to unexpected products and intricate reaction mechanisms. researchgate.net Mechanistic investigations are crucial for understanding and controlling these reactions. For instance, the direct alkylation of hydrazine can be problematic due to competing overalkylation, a challenge that necessitates the use of protecting groups or specific bulky electrophiles. princeton.edu

In different chemical environments, hydrazines can undergo various transformations. Gas-phase reactions of hydrazine and its methylated derivatives with ozone have been shown to produce a range of compounds, including hydrazones and formamides, with product distribution being highly dependent on reactant ratios. researchgate.net Mechanistic studies on the palladium-catalyzed cross-coupling of hydrazine with aryl halides have revealed that the reaction can proceed through multiple interconnected catalytic cycles. nih.gov The nature of the palladium complex—whether it is a hydroxide (B78521) or a chloride complex—can influence the selectivity for mono- versus di-arylation of the hydrazine. nih.gov Kinetic studies have pointed to the rate-limiting step being the deprotonation of a hydrazine-bound arylpalladium(II) complex. nih.gov

Furthermore, reactions involving hydrazine hydrate can be promoted or catalyzed in unexpected ways. A copper-catalyzed diarylation of hydrazine with diaryl iodonium (B1229267) salts has been developed, proceeding through the initial formation of phthalhydrazide (B32825) when an anhydride (B1165640) is used. researchgate.net These examples underscore the diverse reactivity of the hydrazine moiety and the importance of detailed mechanistic studies to rationalize the formation of both expected and unforeseen products. Understanding these pathways is essential for the strategic synthesis and application of complex hydrazine derivatives like 1,2-bis(4-methoxybenzoyl)hydrazine.

Advanced Spectroscopic Characterization of 1,2 Bis 4 Methoxybenzoyl Hydrazine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, offering a window into the chemical environment of individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton.

In the case of 1,2-bis(4-methoxybenzoyl)hydrazine and its derivatives, the aromatic protons on the 4-methoxybenzoyl group typically appear in the range of δ 6.8-7.9 ppm. The protons of the methoxy (B1213986) group (–OCH₃) characteristically show a singlet peak around δ 3.8 ppm. The N-H protons of the hydrazine (B178648) linkage are often observed as a broad singlet and their chemical shift can be variable due to factors like solvent and concentration, but they generally appear in the downfield region of the spectrum. For instance, in some hydrazide derivatives, the amide proton (H-N-C=O) signal can be found at approximately δ 10.00 ppm. mdpi.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.9 | Multiplet |

| Methoxy (–OCH₃) | ~3.8 | Singlet |

| Amide (N-H) | Variable (e.g., ~10.00) | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm.

For 1,2-bis(4-methoxybenzoyl)hydrazine and its derivatives, the carbonyl carbon (C=O) of the benzoyl group is a key diagnostic signal, typically appearing in the downfield region, around δ 160-170 ppm. The aromatic carbons show signals in the range of approximately δ 114-160 ppm. The carbon of the methoxy group (–OCH₃) is found further upfield, typically around δ 55 ppm. rsc.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Aromatic (Ar-C) | 114 - 160 |

| Methoxy (–OCH₃) | ~55 |

Elucidation of Schiff Base and Hydrazinic Functional Group Signatures

In derivatives where the hydrazine moiety is further reacted to form Schiff bases (containing a C=N imine linkage), specific NMR signatures can be observed. The formation of a Schiff base introduces an azomethine proton (H-C=N). The ¹H NMR signal for this proton typically appears in the range of δ 8.40–8.70 ppm. mdpi.com The corresponding carbon atom of the azomethine group (C=N) in the ¹³C NMR spectrum would also have a characteristic chemical shift.

The hydrazinic functional group itself, specifically the N-H protons, can be identified by their characteristic broad signals in the ¹H NMR spectrum. The chemical shift of these protons is sensitive to the molecular environment and can be influenced by hydrogen bonding. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for functional group identification.

Vibrational Mode Assignments of Carbonyl, N-H, C=N, and C=S Bonds

In the IR spectrum of 1,2-bis(4-methoxybenzoyl)hydrazine and its derivatives, several key vibrational modes can be identified. The carbonyl (C=O) stretching vibration is one of the most intense and characteristic absorptions, typically appearing in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the hydrazine group usually appears as a broad band in the range of 3100-3300 cm⁻¹.

For Schiff base derivatives, the C=N stretching vibration is a key diagnostic band, typically observed around 1595-1650 cm⁻¹. mdpi.comresearchgate.net If thionation of the carbonyl group is performed to introduce a thiocarbonyl (C=S) group, a characteristic absorption for the C=S stretch would be expected in the region of 1050-1250 cm⁻¹, although its intensity can be variable.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Amide (N-H) | Stretching | 3100 - 3300 |

| Imine (C=N) | Stretching | 1595 - 1650 |

| Thiocarbonyl (C=S) | Stretching | 1050 - 1250 |

Analysis of Hydrogen Bonding Interactions through IR Data

IR spectroscopy is particularly sensitive to hydrogen bonding. The presence of hydrogen bonding can cause significant shifts in the vibrational frequencies of the involved functional groups, particularly the N-H and C=O groups. For instance, intermolecular hydrogen bonding involving the N-H group can cause the N-H stretching band to broaden and shift to a lower frequency. youtube.com Similarly, hydrogen bonding to the carbonyl oxygen can weaken the C=O bond, resulting in a shift of its stretching frequency to a lower wavenumber. youtube.com The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding interactions within the crystal lattice or in solution. For example, in some hydrazide derivatives, a broad band observed around 3400-3500 cm⁻¹ can be attributed to hydrogen-bonded O-H groups if phenolic moieties are present. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, crucial information about the chromophoric system and electronic properties of 1,2-bis(4-methoxybenzoyl)hydrazine can be elucidated.

The UV-Vis spectrum of 1,2-bis(4-methoxybenzoyl)hydrazine and its derivatives is characterized by absorption bands that arise from electronic transitions within the molecule's chromophoric system. This system primarily consists of the benzene (B151609) rings substituted with methoxy groups and the carbonyl groups attached to the hydrazine linker.

The electronic absorption properties are influenced by the solvent environment. For instance, studies on related hydrazine derivatives have shown that the polarity of the solvent can affect the position and intensity of the absorption maxima. researchgate.net In a study involving bis-4-methoxy-benzyldene-hydrazine, dissolving the compound in different solvents like chloroform, ethanol (B145695), and methanol (B129727) resulted in varied linear optical properties, highlighting the role of the solvent in modulating the electronic behavior. researchgate.net

Table 1: UV-Vis Absorption Data for a Related Hydrazine Derivative

| Solvent | Concentration (M) | Key Observations | Reference |

| Chloroform | 10⁻⁴ | Possesses very large linear optical properties compared to other solvents. | researchgate.net |

| Ethanol | 10⁻⁴ | researchgate.net | |

| Methanol | 10⁻⁴ | researchgate.net |

This table is based on data for Bis-4-Methoxy-Benzyldene-Hydrazine, a structurally related compound, to illustrate the influence of the solvent on electronic absorption properties.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

In the mass spectrum of 1,2-bis(4-methoxybenzoyl)hydrazine, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is expected to be observed, confirming the molecular weight of the compound (C₁₆H₁₆N₂O₄), which is 300.31 g/mol . guidechem.comlookchem.com

The fragmentation of 1,2-bis(4-methoxybenzoyl)hydrazine under electron impact (EI) or other ionization methods would likely proceed through several key pathways. The primary fragmentation would involve the cleavage of the bonds within the hydrazine linker and the bonds connecting the carbonyl groups to the benzene rings.

A plausible fragmentation pathway could involve the initial cleavage of the N-N bond of the hydrazine moiety, leading to the formation of two 4-methoxybenzoyl radicals or ions. Another significant fragmentation pathway could be the cleavage of the C-N bond between the carbonyl carbon and the hydrazine nitrogen.

Key fragment ions that would be expected in the mass spectrum include:

m/z 135: Corresponding to the 4-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺). This is a very stable fragment due to the resonance stabilization provided by the methoxy group and the carbonyl group.

m/z 107: Arising from the loss of a carbonyl group (CO) from the 4-methoxybenzoyl cation, resulting in the 4-methoxyphenyl (B3050149) cation ([CH₃OC₆H₄]⁺).

m/z 77: Corresponding to the phenyl cation ([C₆H₅]⁺), which can be formed through further fragmentation.

The study of the mass spectra of related hydrazide compounds provides insights into these fragmentation patterns. raco.cat For instance, the fragmentation of similar structures often involves the loss of arylazo radicals and carbonyl groups. raco.cat The analysis of the mass spectrum of 4-methoxybenzhydrazide, a related compound, also shows characteristic peaks that can help in identifying the fragmentation patterns of larger molecules containing this structural unit. nih.gov

Table 2: Predicted Fragment Ions of 1,2-Bis(4-methoxybenzoyl)hydrazine

| m/z | Proposed Fragment Structure |

| 300 | [C₁₆H₁₆N₂O₄]⁺ (Molecular Ion) |

| 165 | [C₈H₉N₂O₂]⁺ |

| 135 | [C₈H₇O₂]⁺ (4-methoxybenzoyl cation) |

| 107 | [C₇H₇O]⁺ (4-methoxyphenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

This table presents a hypothetical fragmentation pattern based on the chemical structure and known fragmentation behaviors of similar compounds.

Single-Crystal X-ray Diffraction Studies of 1,2-Bis(4-methoxybenzoyl)hydrazine Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides precise information about the atomic arrangement within a crystal. nih.gov Studies on derivatives of 1,2-bis(4-methoxybenzoyl)hydrazine have successfully elucidated their crystal systems, molecular geometries, and the complex network of non-covalent interactions that dictate their supramolecular architecture.

Crystallographic analyses of 1,2-dibenzoylhydrazine (the parent compound) and its 4-nitro derivative reveal that these compounds tend to crystallize in the monoclinic system. nih.govresearchgate.net The space group, which describes the symmetry of the crystal, varies depending on the specific derivative. For instance, 1,2-dibenzoylhydrazine crystallizes in the C2/c space group, while the 1,2-bis(4-nitrobenzoyl)hydrazine (B3065474) derivative is reported in the P2₁/c space group. nih.govresearchgate.net In many of these structures, the molecule possesses crystallographic symmetry, with the midpoint of the N-N bond often located on an inversion center or a twofold axis. nih.govresearchgate.net

Table 1: Crystallographic Data for 1,2-Bis(acyl)hydrazine Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1,2-Dibenzoylhydrazine | C₁₄H₁₂N₂O₂ | Monoclinic | C2/c | researchgate.net |

| 1,2-Bis(4-nitrobenzoyl)hydrazine | C₁₄H₁₀N₄O₆ | Monoclinic | P2₁/c | nih.govnih.govdoaj.org |

| 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine | C₁₆H₁₀F₆N₂ | Monoclinic | P2₁/c | researchgate.net |

| (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine | C₁₆H₁₄Br₂N₂O₂ | Monoclinic | P2₁/c | nih.gov |

*Note: Benzylidene hydrazine (azine) derivatives are included for comparative context of related structures, though the core linkage (C=N-N=C) differs from the benzoylhydrazine amide linkage (CO-NH-NH-CO).

For 1,2-bis(benzoyl)hydrazine structures, the molecular conformation is defined by the torsion angles around the central N-N bond and the N-C bonds of the amide groups. In the solid state, these molecules typically adopt a conformation where the two carbonyl groups are in a trans orientation relative to each other. researchgate.net

In the case of 1,2-bis(4-nitrobenzoyl)hydrazine, the molecule is not perfectly planar. The amide and nitro groups are twisted with respect to the benzene ring to which they are attached, with reported dihedral angles of 31.1 (5)° and 14.6 (5)°, respectively. nih.govnih.gov This twisting is a common feature in such molecules, arising from a balance between electronic conjugation effects, which favor planarity, and steric hindrance, which favors a twisted conformation. For the related azine, (1E,2E)-1,2-bis(3-bromo-4-methoxybenzylidene)hydrazine, the molecule exhibits an E configuration about the C=N bonds, and the hydrazine group is slightly twisted. nih.gov

In the studied crystal structures of 1,2-dibenzoylhydrazine and its derivatives, the dominant hydrogen bonding interactions are intermolecular. nih.govresearchgate.net The typical trans conformation of the amide groups orients the N-H donor and C=O acceptor groups away from each other, making them readily available for bonding with adjacent molecules rather than forming intramolecular hydrogen bonds. The formation of intramolecular hydrogen bonds can be a strategy to improve properties like membrane permeability in drug design, but in these symmetrical di-substituted hydrazines, the molecular geometry favors the formation of extensive intermolecular networks. unito.it

Intermolecular hydrogen bonds are the primary driving force for the supramolecular assembly in 1,2-bis(benzoyl)hydrazine derivatives. The most significant interaction is the N—H⋯O hydrogen bond formed between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.netnih.gov

The intermolecular N—H⋯O hydrogen bonds result in distinct crystal packing arrangements. In the structure of 1,2-dibenzoylhydrazine, these interactions link the molecules into polymeric chains that extend along the c-axis. researchgate.net Similarly, for 1,2-bis(4-nitrobenzoyl)hydrazine, molecules are linked into chains via these hydrogen bonds. nih.gov

Powder X-ray Diffraction Studies of Bis-Hydrazine Metal Complexes

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials, including metal complexes of bis-hydrazine and related ligands that may not readily form large single crystals. spuvvn.edu PXRD patterns serve as a "fingerprint" for a crystalline solid, allowing for phase identification and assessment of purity.

Studies on various bis-hydrazine metal complexes show that PXRD is routinely used to confirm their crystalline nature, as indicated by the presence of sharp peaks in the diffraction pattern. jocpr.comresearchgate.net The technique is powerful for establishing isomorphism among a series of related complexes; if different metal complexes produce superimposable or very similar PXRD patterns, it suggests they adopt the same crystal structure. jocpr.com Furthermore, PXRD data can be used for the ab initio determination of crystal structures or to refine structures against a model, providing information on the unit cell dimensions, crystal system, and space group. spuvvn.edu For example, analyses of various Schiff base metal complexes have successfully used PXRD to determine that they crystallize in monoclinic or triclinic systems. spuvvn.edu It is also a key tool for analyzing the products of solid-state reactions, such as the thermal degradation of hydrazine metal complexes to form metal oxides or nanoparticles, by confirming the crystal structure of the resulting materials. jocpr.comtandfonline.com

Crystallographic Investigations and Solid State Structural Analysis

Assessment of Isomorphism and Phase Purity

The assessment of isomorphism, the phenomenon where different chemical compounds crystallize in similar forms, and the verification of phase purity are crucial for understanding the material properties and for ensuring the quality of synthesized compounds. While detailed studies focusing specifically on the isomorphism and phase purity of 1,2-bis(4-methoxybenzoyl)hydrazine are not extensively reported in the public domain, analysis of related structures and standard analytical techniques provide a framework for this assessment.

Crystallographic data for compounds structurally related to 1,2-bis(4-methoxybenzoyl)hydrazine offer valuable insights. For instance, the crystal structures of several N,N'-bis(substituted-benzylidene)hydrazines have been determined. One such related compound, N,N'-bis(4-methoxy-benzylidene)hydrazine, has been reported to crystallize in the triclinic centrosymmetric space group Pī researchgate.net. This provides a reference point for what might be expected for 1,2-bis(4-methoxybenzoyl)hydrazine.

Furthermore, a study on N,N'-bis(methoxybenzamidothiocarbonyl) hydrazines, which are analogous compounds where the carbonyl oxygen is replaced by sulfur, reveals that the position of the methoxy (B1213986) group (ortho-, meta-, or para-) influences the crystal system. The ortho- and para-isomers crystallize in the triclinic system, while the meta-isomer adopts a monoclinic system unhas.ac.id. This suggests that subtle changes in the molecular structure can lead to different packing arrangements, highlighting the importance of empirical determination of the crystal structure for each specific compound.

In the absence of direct crystallographic data for 1,2-bis(4-methoxybenzoyl)hydrazine, a comparative analysis with a brominated analogue, (1E,2E)-1,2-bis(3-bromo-4-methoxybenzylidene)hydrazine, can be informative. This compound has been synthesized and its crystal structure determined, revealing a monoclinic system nih.govresearchgate.net. The dihedral angle between the benzene (B151609) rings and the torsion angles of the hydrazine (B178648) group are key structural parameters that would be compared to assess the degree of structural similarity or isomorphism with 1,2-bis(4-methoxybenzoyl)hydrazine, were its crystal structure to be determined.

Table 1: Crystallographic Data for Related Hydrazine Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |

| N,N'-bis(4-methoxy-benzylidene)hydrazine | C₁₆H₁₆N₂O₂ | Triclinic | Pī | researchgate.net |

| N,N'-bis(2-methoxybenzamidothiocarbonyl) hydrazine | C₁₈H₁₈N₄O₄S₂ | Triclinic | - | unhas.ac.id |

| N,N'-bis(3-methoxybenzamidothiocarbonyl) hydrazine | C₁₈H₁₈N₄O₄S₂ | Monoclinic | - | unhas.ac.id |

| N,N'-bis(4-methoxybenzamidothiocarbonyl) hydrazine | C₁₈H₁₈N₄O₄S₂ | Triclinic | - | unhas.ac.id |

| (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine | C₁₆H₁₄Br₂N₂O₂ | Monoclinic | P2/c | nih.govresearchgate.net |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2-Bis(4-methoxybenzoyl)hydrazine and related compounds, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to predict a range of molecular properties. researchgate.net

Geometry Optimization and Conformational Stability Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For hydrazine (B178648) derivatives, this process is crucial for determining the most stable conformation.

Studies on related hydrazine derivatives have shown that molecules can adopt different conformations, such as chair and twist-boat forms. mdpi.com The stability of these conformations is influenced by various factors, including steric hindrance and intramolecular interactions. For instance, in some hydrazone structures, the hydrazine group can be slightly twisted. nih.gov The final optimized geometry represents the most energetically favorable structure of the molecule.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. researchgate.netmdpi.com For example, a study on a related hydrazine derivative reported a HOMO-LUMO energy gap of -0.08657 eV, indicating high chemical reactivity and polarizability. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Data sourced from a study on a related hydrazine derivative. nih.gov

Quantum Chemical Parameters: Dipole Moment, Chemical Hardness, Chemical Softness, and Electrophilicity Index

Several quantum chemical parameters are derived from HOMO and LUMO energies to quantify the reactivity and stability of molecules.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. Soft molecules have a small HOMO-LUMO gap. nih.govnih.gov

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.govnih.gov

These parameters are instrumental in predicting the chemical behavior of hydrazine derivatives. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netlibretexts.orguni-muenchen.de The MEP surface is typically color-coded, where different colors represent different electrostatic potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. nih.govnih.gov

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically located around hydrogen atoms. nih.govnih.gov

Green regions: Correspond to areas of neutral potential.

By analyzing the MEP map, researchers can identify the most probable sites for intermolecular interactions. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

NBO analysis can confirm the presence of intramolecular hydrogen bonds and other hyperconjugative interactions. nih.gov For instance, a study on a related compound revealed that it contained 97.42% Lewis and 2.58% non-Lewis character, indicating significant charge transfer within the molecule. nih.govnih.gov

Quantum Structure-Activity Relationship (QSAR) Methodologies for Hydrazine Derivatives

Quantum Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govjocpr.com For hydrazine derivatives, QSAR studies are valuable for predicting their biological activities and designing new compounds with desired properties. nih.govsemanticscholar.org

The process involves calculating various molecular descriptors, which can be derived from quantum chemical calculations (like HOMO-LUMO energies, dipole moment, etc.) or other methods. nih.govmdpi.com These descriptors are then correlated with the observed activity using statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN). semanticscholar.org

3D-QSAR models, which consider the three-dimensional structure of the molecules, have been successfully employed in the development of selective inhibitors for various enzymes, including those involving hydrazine derivatives. nih.gov These models help in understanding the structural requirements for a compound to be active and guide the synthesis of more potent analogues.

Theoretical Correlation of Structural Features with Electronic Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the correlation of a molecule's three-dimensional structure with its electronic behavior and reactivity. nih.gov By optimizing the geometry of 1,2-Bis(4-methoxybenzoyl)hydrazine, researchers can calculate various electronic parameters that dictate its chemical nature.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For hydrazone derivatives, the distribution of HOMO and LUMO can be influenced by the various functional groups present. nih.gov For instance, in a related bis-hydrazone, the HOMO was found to be concentrated over the phenyl hydrazyl moieties, while the LUMO was distributed across the entire molecule. nih.gov This distribution of electron density, along with the calculated global reactivity descriptors, provides a detailed picture of the molecule's active sites and its propensity to engage in chemical reactions. nih.gov

The molecular electrostatic potential (MEP) surface is another valuable tool derived from computational studies. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. nih.gov Red regions typically indicate areas of negative potential, rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, which are electron-deficient and prone to nucleophilic attack. nih.gov This visual representation helps in identifying the reactive sites for intermolecular interactions. researchgate.net

Theoretical Simulation of Spectroscopic Data

Computational methods are also instrumental in simulating and interpreting spectroscopic data, providing a powerful link between theoretical models and experimental observations.

GIAO-Calculated NMR Chemical Shifts (Experimental vs. Theoretical Comparison)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. imist.manih.gov This method, often employed in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR spectra. imist.mascielo.br By comparing the theoretically calculated chemical shifts with experimentally obtained spectra, researchers can validate the computed molecular structure and gain a more profound understanding of the electronic environment of each nucleus. imist.manih.gov

The process typically involves optimizing the molecular geometry using a specific DFT functional and basis set. imist.manih.gov Subsequently, the NMR shielding tensors are calculated using the GIAO method. imist.ma The final chemical shifts are then obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma A strong correlation, often indicated by a high R-squared value in a linear regression analysis between the experimental and theoretical data, confirms the accuracy of the computational model and the structural assignment. imist.ma Such comparative studies have been successfully applied to various heterocyclic compounds, including those with structural similarities to hydrazines. imist.manih.gov

| Atom | Experimental Chemical Shift (ppm) | GIAO-Calculated Chemical Shift (ppm) |

| ¹H NMR | ||

| N-H | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available |

| OCH₃-H | Data not available | Data not available |

| ¹³C NMR | ||

| C=O | Data not available | Data not available |

| Aromatic-C | Data not available | Data not available |

| OCH₃-C | Data not available | Data not available |

Simulated Vibrational Spectra (e.g., IR)

Theoretical calculations are also employed to simulate vibrational spectra, such as Fourier-Transform Infrared (FT-IR) spectroscopy. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This simulated spectrum can then be compared with the experimental one to aid in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the stretching frequency of the methoxy (B1213986) group's O-C bond attached to an aromatic ring is typically observed in the 1310 to 1010 cm⁻¹ range. researchgate.net Discrepancies between the calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical values. This comparative analysis helps to confirm the molecular structure and provides insights into the bonding characteristics of the molecule. nih.gov

Computational Investigation of Molecular Interactions

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry and condensed-phase behavior of molecules. Computational methods offer a detailed view of these weak, yet significant, forces.

Analysis of Intramolecular and Intermolecular Non-covalent Interactions (e.g., Hydrogen Bonding, π-stacking)

In the solid state, the crystal structure of 1,2-Bis(4-methoxybenzoyl)hydrazine and related compounds is stabilized by a network of intramolecular and intermolecular non-covalent interactions. nih.gov These can include classical hydrogen bonds, such as N-H···O, which are observed in the crystal structure of similar hydrazide derivatives. nih.gov Other potential interactions include C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. researchgate.net

Calculation of Interaction Energies (e.g., PIXEL and DFT methods)

To gain a more quantitative understanding of the forces governing molecular assembly, interaction energies can be calculated using various computational methods. The PIXEL method allows for the partitioning of the total interaction energy into its coulombic, polarization, dispersion, and repulsion components for molecular pairs in a crystal. This provides a detailed picture of the nature and strength of the different non-covalent interactions.

Density Functional Theory (DFT) calculations, particularly with the inclusion of dispersion corrections (DFT-D), can also be used to accurately compute the interaction energies between molecules. By analyzing specific dimers or larger clusters extracted from the crystal structure, the energetic contributions of hydrogen bonding, π-stacking, and other van der Waals forces can be determined. These calculations are essential for understanding the stability of the crystal lattice and for predicting the formation of different polymorphic forms. While specific PIXEL and DFT interaction energy calculations for 1,2-Bis(4-methoxybenzoyl)hydrazine were not found, these methods are standard practice in the computational analysis of molecular crystals.

Reactivity, Chemical Transformations, and Mechanistic Insights

General Reactivity Patterns of Bis-acylhydrazines and the Hydrazine (B178648) Linkage

Bis-acylhydrazines, such as 1,2-Bis(4-methoxybenzoyl)hydrazine, are a class of organic compounds featuring two acyl groups attached to a hydrazine core. The reactivity of these molecules is largely dictated by the nature of the hydrazine (-NH-NH-) linkage and the adjacent carbonyl groups. The lone pairs of electrons on the nitrogen atoms make the hydrazine moiety nucleophilic, while the carbonyl carbons are electrophilic. This duality in reactivity allows bis-acylhydrazines to participate in a wide range of chemical reactions.

The hydrazine linkage is susceptible to both oxidation and reduction. Oxidative cleavage can lead to the formation of diimides or other nitrogen-containing compounds. Conversely, reduction can break the N-N bond to yield two primary amides. The presence of the acyl groups influences the reactivity of the hydrazine linkage by withdrawing electron density, which can affect its nucleophilicity and the stability of reaction intermediates.

Recent research has provided mechanistic insights into reactions involving the hydrazine linkage. For instance, studies on hydrazine-halogen exchange strategies have revealed complex reaction pathways involving diacylation, N,N'-diarylation, and subsequent deacylation/oxidation steps. nih.govresearchgate.net Furthermore, theoretical investigations into the hydrazine-induced reduction of graphene oxide suggest that both hydrazine and hydroxide (B78521) ions can initiate the reduction process through C-H cleavage and dehydroxylation. arxiv.org These findings highlight the intricate nature of reactions involving the hydrazine moiety.

Ring Closure Reactions of Methoxybenzoylhydrazine Derivatives

The structure of 1,2-Bis(4-methoxybenzoyl)hydrazine and its derivatives serves as a versatile scaffold for the synthesis of various heterocyclic compounds. The presence of the acylhydrazine functionality facilitates intramolecular and intermolecular cyclization reactions, leading to the formation of stable five-membered rings such as oxadiazoles (B1248032) and triazoles.

Formation of 1,3,4-Oxadiazoles from 4-Methoxybenzoyl Hydrazine Precursors

The synthesis of 1,3,4-oxadiazoles is a common transformation for acylhydrazines. nih.govorganic-chemistry.org This can be achieved through the cyclodehydration of 1,2-diacylhydrazines, which can be formed from the reaction of a hydrazide with a carboxylic acid or its derivative. In the context of 1,2-Bis(4-methoxybenzoyl)hydrazine, it can conceptually be considered a 1,2-diacylhydrazine. The direct cyclization of such compounds is often promoted by dehydrating agents like phosphorus oxychloride, polyphosphoric acid, or triflic anhydride (B1165640). nih.govnih.gov

A common synthetic route involves the reaction of a 4-methoxybenzoyl hydrazide with a suitable carboxylic acid or acyl chloride, followed by cyclization of the resulting diacylhydrazine intermediate. nih.gov For instance, substituted aromatic acid hydrazides can react with β-benzoyl propionic acid in the presence of phosphorus oxychloride to yield 1,3,4-oxadiazole (B1194373) derivatives. nih.gov Another approach involves the oxidative cyclization of N-acylhydrazones, which are formed from the condensation of an aldehyde and a hydrazide. jchemrev.com

The following table summarizes various methods for the synthesis of 1,3,4-oxadiazoles from hydrazide precursors:

| Starting Materials | Reagents and Conditions | Product | Reference |

| Substituted aromatic acids | Fischer esterification, then hydrazine hydrate (B1144303), then β-benzoyl propionic acid/POCl₃ | 1,3,4-Oxadiazole derivatives | nih.gov |

| Acyl hydrazide and isothiocyanate | Tosyl chloride/pyridine | 5-substituted 2-(N-alkyl/aryl)-1,3,4-oxadiazoles | jchemrev.com |

| Acyl hydrazide and carbon disulfide | Basic alcoholic solution, then acidification | 5-substituted-1,3,4-oxadiazole-2-thiol | jchemrev.com |

| N-acyl hydrazones | Chloramine-T, microwave irradiation | 5-substituted 1,3,4-oxadiazoles | jchemrev.com |

Synthesis of 1,2,4-Triazoles and Triazolethiones from Hydrazides and Thiosemicarbazides

The 1,2,4-triazole (B32235) ring system is another important heterocyclic motif that can be synthesized from hydrazide derivatives. organic-chemistry.orgscispace.comorganic-chemistry.org A general approach involves the reaction of hydrazides with compounds containing a C=N or C=S bond.

One common method is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. scispace.com For example, benzamide (B126) and benzoyl hydrazide can react to form 3,5-diphenyl-1,2,4-triazole. scispace.com A more modern approach involves the one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides using triflic anhydride activation followed by microwave-induced cyclodehydration. acs.org

The synthesis of 1,2,4-triazolethiones often proceeds through a thiosemicarbazide (B42300) intermediate. orgsyn.orgmdpi.comnih.gov Thiosemicarbazides can be prepared by reacting a hydrazide with an isothiocyanate. nih.gov Subsequent cyclization of the thiosemicarbazide in the presence of a base, such as sodium hydroxide, leads to the formation of the 1,2,4-triazole-3-thiol ring. orgsyn.orgmdpi.com

The table below outlines synthetic routes to 1,2,4-triazoles and their thio-derivatives:

| Starting Materials | Reagents and Conditions | Product | Reference |

| Secondary amides and hydrazides | Triflic anhydride, microwave irradiation | 3,4,5-trisubstituted 1,2,4-triazoles | acs.org |

| Hydrazides and formamide | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |

| 3-Chlorobenzoic acid hydrazide and aryl isothiocyanates | 2% NaOH | 1,2,4-Triazole derivatives | nih.gov |

| 4-Nitrobenzoyl chloride and thiosemicarbazide | DMF, triethylamine, then 2% NaOH | 1,2,4-Triazole-3-thiole | mdpi.com |

| 1-Formyl-3-thiosemicarbazide | NaOH, then HCl | 1,2,4-Triazole-3(5)-thiol | orgsyn.org |

Formation of Other Heterocyclic Systems Involving Hydrazine Hydrate Reactions

Hydrazine hydrate is a key reagent in the synthesis of a wide variety of heterocyclic compounds. clockss.orgnih.govnih.gov Its reaction with suitable precursors can lead to the formation of five- and six-membered rings, as well as larger ring systems. For example, hydrazine hydrate reacts with β-diketones or β-ketoesters to form pyrazoles. clockss.org It can also be used in the synthesis of thiophene (B33073) and pyrrole (B145914) derivatives from appropriate starting materials. mdpi.comresearchgate.net In some cases, complex domino reactions can occur, leading to the formation of multiple heterocyclic products from a single set of reactants. researchgate.net

Condensation Reactions and Schiff Base Formation

Acylhydrazines, including derivatives of 1,2-Bis(4-methoxybenzoyl)hydrazine, readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as acylhydrazones. researchgate.nettandfonline.comchemijournal.comwikipedia.org These reactions are typically carried out in a suitable solvent, sometimes with the addition of an acid catalyst, and involve the formation of a C=N double bond. tandfonline.com The resulting acylhydrazones are often stable, crystalline solids. nih.gov

The formation of Schiff bases is a versatile reaction that allows for the introduction of a wide range of substituents onto the hydrazone backbone. nih.gov This modularity makes acylhydrazones valuable intermediates in organic synthesis and has led to their investigation in various fields, including coordination chemistry and materials science. wikipedia.org

Stereoisomerism (Cis-Trans, E/Z) in Hydrazone Derivatives

Hydrazone derivatives can exist as stereoisomers due to restricted rotation around the C=N double bond and the N-N single bond. nih.govresearchgate.netresearchgate.netresearchgate.net This gives rise to both E/Z isomerism at the C=N bond and cis/trans (or syn/anti) isomerism related to the conformation around the N-N bond. nih.govresearchgate.net

The E/Z isomerism is determined by the relative orientation of the substituents on the C=N double bond. researchgate.net Generally, the E-isomer is thermodynamically more stable than the Z-isomer. nih.govresearchgate.net However, the less stable Z-isomer can sometimes be observed, especially if it is stabilized by factors such as intramolecular hydrogen bonding. nih.gov The interconversion between E and Z isomers can be induced by heat or light (photoisomerization). nih.govresearchgate.net

The cis/trans isomerism arises from the rotation around the N-N single bond, leading to different spatial arrangements of the acyl group relative to the rest of the molecule. researchgate.netresearchgate.net The presence of these different isomeric forms can be detected and studied using spectroscopic techniques such as NMR. researchgate.netrsc.org

The relative stability of the different isomers is influenced by steric and electronic factors of the substituents. nih.gov The solvent can also play a role in the equilibrium between different isomers. researchgate.net In the solid state, one particular isomer is often favored, as determined by X-ray crystallography. nih.govmdpi.com

The following table summarizes key aspects of stereoisomerism in hydrazone derivatives:

| Type of Isomerism | Description | Factors Influencing Isomer Ratio | Methods of Characterization | References |

| E/Z Isomerism | Geometric isomerism around the C=N double bond. | Substituent effects, solvent, temperature, light. | NMR, HPLC, X-ray crystallography. | nih.govresearchgate.netresearchgate.netnih.gov |

| Cis-Trans Isomerism | Conformational isomerism around the N-N single bond. | Steric hindrance, intramolecular hydrogen bonding. | NMR, computational studies. | researchgate.netresearchgate.net |

Reduction and Oxidation Pathways Involving Hydrazine Moieties

The hydrazine moiety in 1,2-diacylhydrazines like 1,2-bis(4-methoxybenzoyl)hydrazine is susceptible to both reduction and oxidation, leading to a variety of products. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation:

The oxidation of 1,2-diacylhydrazines can lead to the formation of 1,3,4-oxadiazoles through cyclodehydration. researchgate.net This transformation is a key step in the synthesis of various heterocyclic compounds. Common oxidizing agents used for this purpose include lead(IV) acetate, halogens, and iodobenzene (B50100) diacetate. researchgate.net The reaction proceeds through the removal of two hydrogen atoms from the hydrazine nitrogen atoms, followed by the elimination of a water molecule to form the stable five-membered oxadiazole ring.

Recent research has explored the use of milder and more practical reagents for this cyclodehydration. For instance, XtalFluor-E ([Et2NSF2]BF4) has been successfully used as a cyclodehydration agent for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines. researchgate.netrsc.org The addition of acetic acid as an additive has been found to generally improve the yields of these reactions. rsc.org

Furthermore, poly(diacylhydrazines) can be synthesized through the oxidative coupling polymerization of bishydrazide monomers. mdpi.com Oxidants such as Oxone® and diacetoxyiodobenzene (B1259982) have been utilized for this polymerization. mdpi.com Interestingly, while these polymers exhibit high thermal and chemical stability, the diacylhydrazine group can be selectively oxidized and degraded by strong oxidants like sodium hypochlorite, yielding carboxylic acids and nitrogen gas. mdpi.com This on-demand degradability presents opportunities for the development of novel materials. mdpi.com

The oxidation of hydrazine itself has been studied under various conditions. The reaction rate is significantly accelerated by the presence of metal ions like copper and is influenced by pH, with maximum degradation rates observed between pH 8 and 9. dtic.mil The products of hydrazine oxidation in aqueous solutions can include nitrogen, water, and in some cases, ammonia. dtic.mil Studies involving isotopically labeled hydrazine (¹⁵N₂H₄) have shown the formation of mixed nitrogen molecules (¹⁴N¹⁵N), suggesting the formation of intermediate tetrazane (B14724677) (N₄H₆) or tetrazene (N₄H₄) species. mdpi.compreprints.org

Reduction:

The reduction of the hydrazine moiety in 1,2-diacylhydrazines is a less commonly explored pathway compared to oxidation. However, under specific reducing conditions, the N-N bond can be cleaved. The specific products would depend on the reducing agent and the reaction conditions.

It is important to note that the term "reduction" in organic chemistry generally refers to a decrease in the oxidation state, which can be achieved by adding hydrogen or removing oxygen. 182.160.97 The specific reduction pathways for 1,2-bis(4-methoxybenzoyl)hydrazine are not extensively detailed in the provided search results, but general principles of amide and hydrazine reduction would apply.

Detailed Mechanistic Investigations of Derivative Synthesis

The synthesis of derivatives from 1,2-bis(4-methoxybenzoyl)hydrazine involves a variety of reaction mechanisms, with the formation of N-acylureas being a notable example.

The formation of N-acylureas from 1,2-diacylhydrazine precursors involves a multi-step process. A plausible mechanism begins with the reaction of a 1,2-diacylhydrazine derivative with a reagent that can introduce a carbamoyl (B1232498) group. For instance, the reaction of N,2-bis(4-methoxybenzoyl)hydrazine-1-carboxamide with benzylamine (B48309) derivatives leads to the formation of N-acylureas. reading.ac.uk

The synthesis of N-acylureas can also be achieved from thioureas. For example, regioselective N-acylation of 1,3-disubstituted thioureas has been accomplished using reagents like lead(II) salts and triethylamine, or manganese(III) acetate. researchgate.net The regioselectivity in unsymmetrical thioureas is often directed towards the amine with the lower pKa value. researchgate.net

A proposed mechanism for N-acylurea formation from an O-acylisourea intermediate is depicted below:

Step 1: Activation of Carboxylic Acid: The carboxylic acid reacts with a carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate.

Step 2: Nucleophilic Attack (Desired Pathway): An amine nucleophile attacks the carbonyl carbon of the O-acylisourea, leading to the formation of the desired amide and a urea (B33335) byproduct.

Step 3: Intramolecular Rearrangement (Side Reaction): In the absence of a potent nucleophile, the O-acylisourea can undergo an intramolecular rearrangement where the nitrogen atom of the isourea attacks the acyl carbonyl group. This leads to the formation of a stable, unreactive N-acylurea. researchgate.net

Nucleophilic attack is a fundamental process in the derivatization of 1,2-bis(4-methoxybenzoyl)hydrazine. mhmedical.com In many reactions, a nucleophile, which is a species rich in electrons, attacks an electrophilic center in the substrate molecule. mhmedical.com

For example, in the synthesis of various derivatives, the nitrogen atoms of the hydrazine moiety can act as nucleophiles. Conversely, the carbonyl carbons of the benzoyl groups are electrophilic and susceptible to nucleophilic attack.

Elimination reactions often follow nucleophilic addition, particularly in substitution reactions. libretexts.org In a nucleophilic substitution reaction, an incoming nucleophile replaces a leaving group. libretexts.orgresearchgate.net The efficiency of this process depends on the strength of the nucleophile and the stability of the leaving group. mhmedical.comyoutube.com

The competition between substitution and elimination reactions is a common theme in organic chemistry. youtube.com The outcome is influenced by factors such as the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions. For instance, bulky nucleophiles or bases tend to favor elimination, while unhindered nucleophiles are more likely to participate in substitution reactions. youtube.com

In the context of 1,2-diacylhydrazine chemistry, nucleophilic attack on the carbonyl carbon can lead to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate can result in either the reformation of the starting material or the expulsion of a leaving group, leading to a new product.

Solvents and catalysts play a crucial role in directing the outcome of chemical reactions involving 1,2-bis(4-methoxybenzoyl)hydrazine and its derivatives.

Solvent Effects:

The polarity of the solvent can significantly influence reaction rates and mechanisms. For instance, in the reaction of carboxylic acids with carbodiimides to form O-acylisoureas, low dielectric constant solvents like dichloromethane (B109758) can stabilize the intermediate. ias.ac.in The choice of solvent can also affect the equilibrium between different tautomeric forms of a molecule, which in turn can alter its reactivity.

Catalytic Effects:

Catalysts are used to accelerate chemical reactions without being consumed in the process. In the synthesis of derivatives from 1,2-diacylhydrazines, both acid and base catalysts are commonly employed.

Acid Catalysis: Trifluoroacetic acid has been used as a catalyst in the reaction of 3-acylaminobenzoyl hydrazines with ketones to form acylhydrazone derivatives. mdpi.com

Base Catalysis: Triethylamine is often used as a base in acylation reactions to neutralize the acid that is formed as a byproduct. researchgate.net

Metal Catalysis: Metal ions can act as Lewis acid catalysts. For example, copper(II) has been shown to significantly accelerate the oxidation of hydrazine. dtic.mil In the synthesis of N-acylureas from thioureas, lead(II) and manganese(III) salts have been used to promote the reaction. researchgate.net

The use of a catalyst can enhance the regioselectivity of a reaction. For example, in the N-acylation of unsymmetrical thioureas, the choice of catalyst can influence which nitrogen atom is acylated. researchgate.net

Tautomerism in Hydrazone and Thiosemicarbazone Systems (e.g., Keto-Enol, Thiol-Thione)

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a key feature of hydrazone and thiosemicarbazone systems derived from or related to 1,2-bis(4-methoxybenzoyl)hydrazine.

Keto-Enol Tautomerism in Hydrazones:

Hydrazones, which can be formed from the reaction of hydrazines with aldehydes or ketones, can exhibit keto-enol tautomerism. researchgate.net The keto form contains a C=O group and an N-H bond, while the enol form has a C=N-N=C(OH)- structure. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. researchgate.net This tautomerism is crucial for the coordination chemistry of hydrazones, as they can coordinate to metal ions in their neutral keto form or in their deprotonated enol form. researchgate.net

Azo-hydrazone tautomerism is another related phenomenon observed in certain systems. nih.govnih.gov This involves an equilibrium between an azo (-N=N-) form and a hydrazone (-NH-N=C<) form. The position of this equilibrium can be influenced by protonation and the polarity of the medium. nih.gov

Thiol-Thione Tautomerism in Thiosemicarbazones:

Thiosemicarbazones, which contain a thiourea (B124793) moiety attached to a hydrazone backbone, exhibit thione-thiol tautomerism. scirp.orgresearchgate.net

Thione form: Contains a C=S (thione) group and an N-H bond.

Thiol form: Contains a C-S-H (thiol) group and a C=N bond.

The thione form is generally the more stable tautomer. scirp.org However, the presence of the thiol form can be inferred from reactivity studies, such as methylation reactions which occur at the sulfur atom. scirp.org The equilibrium can be influenced by the solvent and the presence of acids. For instance, in the presence of trifluoroacetic acid (TFA), some thiosemicarbazones can exist in a cyclic tautomeric form. scirp.org

The ability of these compounds to exist in different tautomeric forms is critical to their chemical reactivity and their ability to act as ligands in coordination chemistry. researchgate.net

Advanced Applications in Materials Science and Coordination Chemistry

Supramolecular Chemistry and Molecular Recognition Based on Hydrazine (B178648) Scaffolds

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, where the interactions between them are governed by non-covalent forces. The specific and directional nature of hydrogen bonding makes the hydrazine scaffold an excellent building block for designing and constructing intricate supramolecular assemblies.

Design and Analysis of Hydrogen-Bonded Networks and Assemblies

The 1,2-diaroylhydrazine framework, to which 1,2-Bis(4-methoxybenzoyl)hydrazine belongs, is particularly adept at forming robust hydrogen-bonded networks. The amide functionalities (–C(O)NH–) are excellent hydrogen bond donors (N-H) and acceptors (C=O). In the solid state, related diacylhydrazine molecules, such as 1,2-dibenzoylhydrazine, have been observed to form polymeric chains through intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net In these structures, each molecule is linked to its neighbors, creating extended one-dimensional chains. researchgate.net

The design of more complex networks with 1,2-Bis(4-methoxybenzoyl)hydrazine can be envisaged by considering the additional hydrogen bond accepting capabilities of the methoxy (B1213986) groups (–OCH₃). These groups can participate in weaker C-H···O interactions, potentially leading to the formation of two- or three-dimensional supramolecular structures. The interplay between the strong N-H···O and weaker C-H···O hydrogen bonds offers a pathway to engineer crystal structures with specific topologies and properties. While detailed structural analysis of 1,2-Bis(4-methoxybenzoyl)hydrazine itself is limited in the available literature, the principles of crystal engineering suggest that the methoxy substituents would play a crucial role in directing the self-assembly process.

Formation of Supramolecular Crystalline Compounds

The ability of 1,2-diaroylhydrazines to form ordered, hydrogen-bonded networks is fundamental to the creation of supramolecular crystalline compounds. The self-assembly process, driven by the specific recognition between the hydrogen bond donor and acceptor sites, can lead to the formation of well-defined crystalline materials. nih.gov While specific studies on the formation of supramolecular crystalline compounds using solely 1,2-Bis(4-methoxybenzoyl)hydrazine are not extensively documented, the inherent properties of the molecule strongly support this potential. The formation of co-crystals, where 1,2-Bis(4-methoxybenzoyl)hydrazine is combined with other molecules capable of hydrogen bonding, represents a promising avenue for the design of new crystalline materials with tailored properties.

Coordination Chemistry of 1,2-Bis(4-methoxybenzoyl)hydrazine and its Derivatives

The presence of multiple donor atoms (nitrogen and oxygen) in 1,2-Bis(4-methoxybenzoyl)hydrazine makes it an excellent ligand for the coordination of metal ions. The interaction of this and related ligands with metals opens up a vast area of coordination chemistry, leading to the formation of a wide array of metal complexes with diverse structures and potential applications.

Ligand Properties and Complexation with Transition and Lanthanide Metals

In its neutral form, 1,2-Bis(4-methoxybenzoyl)hydrazine can act as a bidentate ligand, coordinating to a metal center through the two carbonyl oxygen atoms. However, upon deprotonation of the N-H groups, the ligand can adopt a different coordination mode, involving the nitrogen atoms. More commonly, the tautomeric iminol form of the hydrazide allows for coordination through the carbonyl oxygen and the azomethine nitrogen, acting as a bidentate O,N-donor ligand. mtct.ac.in This versatility in coordination modes is a key feature of hydrazide-based ligands.

The complexation of hydrazone and hydrazide ligands with transition metals such as copper, cobalt, nickel, and zinc has been widely studied. frontiersin.orgfrontiersin.org These metals, with their varied d-orbital configurations, can form complexes with different geometries, including square planar, tetrahedral, and octahedral. mtct.ac.injptcp.com For instance, a dinuclear copper(II) complex with a related ligand, 2-benzoylpyridine-4-methoxybenzoyl hydrazine, has been synthesized and characterized, demonstrating the ability of these ligands to bridge metal centers. frontiersin.orgfrontiersin.org

The coordination chemistry of hydrazide ligands with lanthanide ions is also an area of active research. ias.ac.inmdpi.comnih.gov Lanthanide ions are hard Lewis acids and prefer to coordinate with hard donor atoms like oxygen. Therefore, the carbonyl oxygen atoms of 1,2-Bis(4-methoxybenzoyl)hydrazine are expected to be the primary coordination sites for lanthanide ions. nih.gov The resulting complexes often exhibit high coordination numbers and can have interesting luminescent and magnetic properties. mdpi.com

Formation and Structural Characterization of Metal and Mixed-Metal Complexes

The reaction of 1,2-Bis(4-methoxybenzoyl)hydrazine with various metal salts can lead to the formation of mononuclear or polynuclear metal complexes. The final structure of the complex is influenced by several factors, including the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, and the reaction conditions such as solvent and temperature.

The synthesis of mixed-metal complexes, containing two or more different metal ions, is a more challenging endeavor but offers the potential to create materials with unique synergistic properties. mdpi.com The compartmental design of ligands, where different coordination environments are present within the same molecule, is a common strategy to achieve the selective binding of different metal ions. While 1,2-Bis(4-methoxybenzoyl)hydrazine itself does not have distinct compartments, its derivatives could be designed to facilitate the formation of mixed-metal complexes.